molecular formula C8H15N3O4 B14269128 Glycyl-N-methylglycyl-L-alanine CAS No. 158242-50-3

Glycyl-N-methylglycyl-L-alanine

Cat. No.: B14269128
CAS No.: 158242-50-3
M. Wt: 217.22 g/mol
InChI Key: VWZWMLGLLVWEMJ-YFKPBYRVSA-N
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Description

Glycyl-N-methylglycyl-L-alanine is a tripeptide featuring a methylated glycine residue (N-methylglycine, or sarcosine) at the second position. This structural modification distinguishes it from non-methylated analogs, influencing its physicochemical properties and biological interactions.

Properties

CAS No.

158242-50-3

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)-methylamino]acetyl]amino]propanoic acid

InChI

InChI=1S/C8H15N3O4/c1-5(8(14)15)10-6(12)4-11(2)7(13)3-9/h5H,3-4,9H2,1-2H3,(H,10,12)(H,14,15)/t5-/m0/s1

InChI Key

VWZWMLGLLVWEMJ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CN(C)C(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)CN(C)C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N-methylglycyl-L-alanine typically involves the coupling of protected amino acids. One common method is to use N-Boc protected glycine and L-alanine. The synthesis begins with the protection of the amino group of glycine using Boc anhydride to form N-Boc-glycine. This is followed by the activation of the carboxyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The activated N-Boc-glycine is then reacted with N-methylglycine to form the dipeptide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-N-methylglycyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Glycyl-N-methylglycyl-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-N-methylglycyl-L-alanine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycyl-L-alanine (Gly-Ala)

  • Molecular Formula : C₅H₁₀N₂O₃
  • Molecular Weight : 146.14 g/mol
  • CAS No.: 3695-73-6
  • Key Features: Non-methylated dipeptide with glycine at the N-terminus and L-alanine at the C-terminus. Thermodynamic stability: Exhibits gas-phase basicity of 211.3 kcal/mol (electron ionization mass spectrometry) . Solubility: Hydrophilic due to unmodified backbone; widely used in enzymatic studies as a substrate for peptidases .
Contrast with Glycyl-N-methylglycyl-L-alanine :

Glycylglycylglycine (Gly-Gly-Gly)

  • Molecular Formula : C₆H₁₁N₃O₄
  • Molecular Weight : 189.17 g/mol
  • Key Features :
    • Linear tripeptide lacking methyl groups.
    • Used as a model substrate in studies of peptide bond cleavage kinetics .
Contrast :
  • This compound’s methyl group introduces steric hindrance, likely reducing susceptibility to proteolytic enzymes compared to Gly-Gly-Gly .

N-Methyl-DL-alanine

  • Molecular Formula: C₄H₉NO₂
  • Molecular Weight : 103.12 g/mol
  • Key Features: Methylated analog of alanine; racemic mixture (D- and L-forms). Thermodynamic Lower polarity compared to non-methylated alanine, affecting solubility .
Contrast :
  • The methyl group in this compound is localized on the glycine residue, whereas N-Methyl-DL-alanine modifies the alanine side chain. This positional difference impacts backbone flexibility and interaction with biological targets .

Glycyl-L-alanyl-L-phenylalanine (Gly-Ala-Phe)

  • Molecular Formula : C₁₄H₁₉N₃O₄
  • Molecular Weight : 293.32 g/mol
  • CAS No.: 17922-87-1
  • Key Features :
    • Tripeptide with a bulky phenylalanine residue.
    • Structural complexity increases hydrophobic interactions, as evidenced by its higher molecular weight and 3D conformational diversity .
Contrast :
  • This compound’s methyl group provides moderate hydrophobicity without the steric bulk of phenylalanine, balancing solubility and membrane permeability .

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